molecular formula C14H6ClF6NO2 B6311424 2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid CAS No. 2088945-45-1

2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid

Cat. No.: B6311424
CAS No.: 2088945-45-1
M. Wt: 369.64 g/mol
InChI Key: NFOGKCFBJYPYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid is an organic compound that features a nicotinic acid core substituted with a chloro group and a bis(trifluoromethyl)phenyl group

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce complex organic frameworks .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The presence of the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid is unique due to the combination of its nicotinic acid core with both chloro and bis(trifluoromethyl)phenyl groups.

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-2-chloropyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF6NO2/c15-11-10(12(23)24)3-7(5-22-11)6-1-8(13(16,17)18)4-9(2-6)14(19,20)21/h1-5H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOGKCFBJYPYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.